molecular formula C16H8N2O2 B1680397 Naphtho[2,3-f]quinoxaline-7,12-dione CAS No. 54490-26-5

Naphtho[2,3-f]quinoxaline-7,12-dione

Cat. No. B1680397
CAS RN: 54490-26-5
M. Wt: 260.25 g/mol
InChI Key: DGLSEJAACVWJNU-UHFFFAOYSA-N
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Description

Naphtho[2,3-f]quinoxaline-7,12-dione is a type of electron-deficient molecule . It belongs to a class of donor-acceptor molecules and can be used in electroluminescent devices . These derivatives are important nitrogen-containing heterocyclic compounds and display a wide range of biological properties .


Synthesis Analysis

The synthesis of 2,3-disubstituted naphtho[2,3-f]quinoxaline-7,12-dione derivatives involves condensing 1,2-diaminoanthraquinone and various benzil compounds in glacial acetic acid . Another method involves the reaction of 2-amino-1-nitroanthraquinone with cyanoacetamide in dimethylformamide in the presence of piperidine .


Molecular Structure Analysis

The molecular formula of Naphtho[2,3-f]quinoxaline-7,12-dione is C16H8N2O2 . The ionization potentials (HOMO) and electron affinity (LUMO) were found to be in the range of -6.364 to -6.644 eV and -3.247 to -3.511 eV, respectively .


Chemical Reactions Analysis

Naphtho[2,3-f]quinoxaline-7,12-diones can add a molecule of benzenesulfinic acid to give 5-phenylsulfonyl-7, 12-dihydroxynaphtho[2,3-f]quinoxalines .


Physical And Chemical Properties Analysis

The optical properties of the synthesized compounds were studied in solvents of varying polarity and thin solid film . The absorption spectra of all the synthesized molecules showed an intramolecular charge transfer (ICT) transitions in the range of 405–561 nm .

Future Directions

The optoelectronic properties of 2,3-diphenylnaphtho[2,3-f]quinoxaline-7,12-diones can be tuned by introducing into the para position of the phenyl ring of electron-donating (Me, OMe) and electron-withdrawing (Br, F) substituents . This suggests potential future directions for research and application in the field of organic optoelectronic devices .

properties

IUPAC Name

naphtho[3,2-f]quinoxaline-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSEJAACVWJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-f]quinoxaline-7,12-dione

CAS RN

54490-26-5
Record name Naphtho(3,2-f)quinoxaline-7,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054490265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPHTHO(3,2-F)QUINOXALINE-7,12-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9DZV2DT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AM Shaikh, BK Sharma, S Chacko, RM Kamble - RSC advances, 2016 - pubs.rsc.org
In this work, we have synthesized a new series of donor–acceptor system (2–7) involving electron donor triarylamines and electron acceptor naphtho[2,3-f]quinoxaline-7,12-dione by …
Number of citations: 29 pubs.rsc.org
AM Shaikh, BK Sharma, RM Kamble - Chemistry of Heterocyclic …, 2016 - Springer
In this work, we have prepared a series of 2,3-disubstituted naphtho[2,3-f]quinoxaline-7,12-dione derivatives by condensing 1,2-diaminoanthraquinone and various benzil compounds …
Number of citations: 15 link.springer.com
H Abdellatif, E Abd El Rady - Chemistry International, 2020 - papers.ssrn.com
In present investigation, addition of nitroso group at position 1 of 2-aminoanthraquinone (1) yielded 2-amino-1-nitroanthraquinone (2) was carried out by the reaction of compound (1) …
Number of citations: 9 papers.ssrn.com
MV Gorelik, TF Bazrukova - Chemistry of Heterocyclic Compounds, 1974 - Springer
Naphtho[2,3-f]quinoxaline-7,12-diones add a molecule of benzenesulfinic acid to give 5-phenylsulfonyl-7, 12-dihydroxynaphtho[2,3-f]quinoxalines. The latter are oxidized to 5-…
Number of citations: 1 link.springer.com
P Chang - Synthetic communications, 1996 - Taylor & Francis
A Facile Synthesis of A Naphtho[2,3-f]-Quinoxaline-7, 12-Dione From Mitoxantrone Page 1 SYNTHETIC COMMUNICATIONS, 26(21), 3929-3935 (1996) A FACILE SYNTHESIS OF A …
Number of citations: 2 www.tandfonline.com
RM Kamble, BK Sharma, AM Shaikh… - ChemistrySelect, 2018 - Wiley Online Library
A series of seven new donor–acceptor compounds based on indolo[2, 3‐b]naphtho[2, 3–f] quinoxaline were synthesized by using Buchwald–Hartwig amination reaction between 12–…
P Chang, CF Chen - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
Based on the “2‐phenyinaphthalene‐type” structural pattern hypothesis, a number of heterocycle‐fused anthraquinones were designed by taking morindaparvin‐A (2a) as the lead …
Number of citations: 8 onlinelibrary.wiley.com
M Ghaemy, A Masoumi, SMA Nasab… - Journal of applied …, 2013 - Wiley Online Library
A new aromatic diamine, 2,3‐bis(4‐(4‐amino‐2‐(trifluoromethyl) phenoxy)phenyl)naphtho[2,3‐f]quinoxaline‐7,12‐dione, was synthesized and fully characterized by using FTIR, 1 H …
Number of citations: 7 onlinelibrary.wiley.com
L Fann - Annals of Oncology, 2019 - annalsofoncology.org
Background The development of a novel therapy for malignant glioma is a vigorous area in both chemistry and cancer research. Previously, we reported that the small molecule …
Number of citations: 2 www.annalsofoncology.org
M Matsuoka, Y Makino, T Takei, T Kitao - Chemistry Letters, 1980 - journal.csj.jp
The reaction of 1,4-dihydroxyanthraquinone with ethylenediamine in the presence of Cu(I)Cl or Cu(II)Cl 2 gave 6-hydroxy-1,2,3,4-tetrahydronaphtho- (2, 3-f) -quinoxaline- 7,12-dione in …
Number of citations: 11 www.journal.csj.jp

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